molecular formula C17H19N3O5 B573797 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid CAS No. 184710-54-1

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

Cat. No.: B573797
CAS No.: 184710-54-1
M. Wt: 345.355
InChI Key: PTAQXLKRPCHZQW-UHFFFAOYSA-N
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Description

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the phenyl group and the Boc-protected amine. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as the use of bases like sodium hydroxide and solvents like tetrahydrofuran (THF), are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid: Similar structure but lacks the Boc protection.

    2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-methylpyrimidin-1(6H)-yl)acetic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The presence of the Boc-protected amine group in 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid provides unique advantages in synthetic chemistry, allowing for selective deprotection and functionalization. The phenyl group also enhances the compound’s potential interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Biological Activity

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C15H18N4O4C_{15}H_{18}N_{4}O_{4}, with a molecular weight of approximately 306.33 g/mol. The structure includes a pyrimidine ring, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can enhance the efficacy of antibiotics against resistant strains of bacteria. Specifically, the presence of the tert-butoxycarbonyl group may contribute to improved membrane permeability, facilitating antibiotic action against pathogens like Escherichia coli .
  • Anti-inflammatory Properties : Pyrimidine derivatives have been linked to anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to inflammation, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Interaction with Receptors : It may bind to various cellular receptors, influencing downstream signaling pathways that regulate cell growth and inflammation.
  • Membrane Permeabilization : Enhanced permeability due to structural modifications allows better penetration into bacterial cells, increasing the effectiveness of co-administered antibiotics .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antibiotic Potentiation : A study demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli when used in combination treatments, suggesting a synergistic effect .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar pyrimidine derivatives, revealing their potential in reducing inflammation markers in vitro .
  • Cell Viability Assays : In vitro assays showed that the compound exhibited cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialReduced MIC against E. coli
Anti-inflammatoryDecreased pro-inflammatory cytokines
CytotoxicityInhibition of cancer cell proliferation

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQXLKRPCHZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698266
Record name {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184710-54-1
Record name {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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